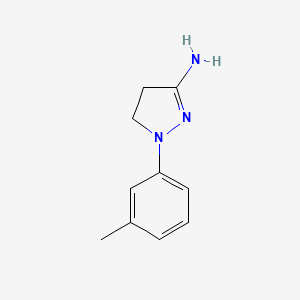

3-Amino-1-m-tolyl-2-pyrazoline

Description

Structure

3D Structure

Properties

CAS No. |

6463-31-6 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(3-methylphenyl)-3,4-dihydropyrazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-4,7H,5-6H2,1H3,(H2,11,12) |

InChI Key |

XJTIKSQIUKTCFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(=N2)N |

Origin of Product |

United States |

Synthesis and Characterization of 3 Amino 1 M Tolyl 2 Pyrazoline

One potential pathway begins with the reaction of m-tolylhydrazine (B1362546) with a suitable three-carbon synthon that can introduce the amino group at the 3-position. An alternative and well-documented approach for the synthesis of 3-amino-1-aryl-2-pyrazolines involves the coupling of a 1-aryl-2-pyrazoline with a diazonium salt, followed by reduction. chemicalbook.com

General Synthetic Scheme (Inferred):

Formation of the Pyrazoline Ring: Reaction of m-tolylhydrazine with an α,β-unsaturated nitrile, such as acrylonitrile, would likely yield 1-(m-tolyl)-3-aminopyrazolidine.

Oxidation: Subsequent oxidation of the pyrazolidine (B1218672) would lead to the formation of the 2-pyrazoline (B94618) ring, yielding 3-Amino-1-m-tolyl-2-pyrazoline.

Another inferred method involves:

Synthesis of 1-m-tolyl-2-pyrazoline: This can be achieved through the reaction of m-tolylhydrazine with acrolein.

Diazotization and Coupling: The resulting 1-m-tolyl-2-pyrazoline could then be reacted with a diazonium salt.

Reduction: The subsequent reduction of the formed azo compound would yield the desired this compound. chemicalbook.com

Characterization Data (Predicted):

The characterization of this compound would rely on standard spectroscopic techniques. The following table outlines the expected data based on the analysis of similar pyrazoline derivatives. nih.govexcli.deacs.org

| Spectroscopic Data | Predicted Observations for this compound |

| ¹H NMR | Signals corresponding to the protons of the m-tolyl group (aromatic and methyl protons). Characteristic signals for the CH₂ and CH protons of the pyrazoline ring, likely appearing as multiplets. A broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the carbons of the m-tolyl group. Signals for the C3, C4, and C5 carbons of the pyrazoline ring. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine. C-H stretching for the aromatic and aliphatic portions. C=N stretching vibration characteristic of the pyrazoline ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃N₃). |

Chemical Properties and Reactions

Classical Synthesis Routes to 2-Pyrazolines

The most established and widely utilized method for synthesizing the 2-pyrazoline scaffold is the reaction between α,β-unsaturated carbonyl compounds, commonly known as chalcones, and hydrazine (B178648) derivatives. sci-hub.seipb.pt This approach is valued for its versatility and the ability to produce a diverse array of substituted pyrazolines. chemicalbook.com

Cyclocondensation Reactions of Chalcones with Hydrazines

The condensation of chalcones with hydrazines is a cornerstone of pyrazoline synthesis. sci-hub.sechemicalbook.commdpi.com This reaction typically involves heating a mixture of the α,β-unsaturated ketone and a hydrazine derivative in a suitable solvent, often with an acid or base catalyst. sci-hub.sejst.go.jp For instance, reacting substituted chalcones with hydrazine hydrate (B1144303) in ethanol (B145695) is a common practice. semanticscholar.orgekb.eg The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the substituents on the chalcone (B49325) dictate the final structure of the pyrazoline derivative.

The reaction can be carried out under various conditions. Acid-catalyzed condensation, often using glacial acetic acid or hydrochloric acid, facilitates the cyclization process. jst.go.jpnih.govscirp.org A series of 3-styryl-1, 5-diphenyl-2-pyrazolines has been synthesized by condensing α,β-unsaturated ketones with phenylhydrazine (B124118) hydrochloride in the presence of concentrated HCl. jst.go.jp Alternatively, base-catalyzed reactions are also effective, particularly for hydrazines containing electron-poor groups. sci-hub.se

Two primary strategies emerge from this method:

Direct Condensation: A substituted hydrazine (like phenylhydrazine) reacts with a chalcone to directly form the N1-substituted 2-pyrazoline. sci-hub.se

Two-Step Synthesis: Unsubstituted hydrazine hydrate is first reacted with the chalcone to form an intermediate 2-pyrazoline, which is then functionalized at the N1 position through subsequent reactions with reagents like acyl chlorides or isocyanates. sci-hub.semdpi.com

Mechanistic Aspects of Cyclization Reactions

The formation of a 2-pyrazoline from a chalcone and a hydrazine derivative proceeds through a well-understood mechanism. The α,β-unsaturated carbonyl system of a chalcone features two electrophilic centers: the carbonyl carbon and the β-carbon. ipb.pt The reaction mechanism involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone (a 1,2-addition) or, more commonly, on the β-carbon (a 1,4-conjugate addition or Michael addition) to form a hydrazone intermediate. ipb.ptnih.gov

Cyclization: The intermediate hydrazone then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered ring. nih.gov

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to yield the final, more stable 2-pyrazoline ring. nih.gov

The reaction conditions, such as the pH, can influence the reaction pathway and the stability of intermediates. sci-hub.se

Advanced and Green Synthetic Approaches

In recent years, the principles of green chemistry have driven the development of more efficient, environmentally friendly, and economically viable methods for synthesizing pyrazolines. These advanced approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In pyrazoline synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. benthamscience.comnih.govnih.gov

The general procedure involves subjecting a mixture of a chalcone and a hydrazine derivative, often in a solvent like ethanol or glacial acetic acid, to microwave heating. nih.govptfarm.pl For example, 3,5-diaryl-2-pyrazoline derivatives have been prepared in high yields (82-99%) within 2-12 minutes using a domestic microwave oven. nih.gov This method is considered a "green chemistry" procedure due to its efficiency and reduced energy consumption compared to classical heating methods. journalijar.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Pyrazolines nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8-12 hours | 60-75 |

| Microwave Irradiation | 4-8 minutes | 75-90 |

Catalyst-Free and One-Pot Synthesis Strategies

To further enhance the green credentials of pyrazoline synthesis, researchers have developed catalyst-free and one-pot procedures. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, avoids lengthy separation processes and reduces waste. fip.org The synthesis of pyrazoline derivatives has been successfully achieved through a one-pot, three-component reaction involving an acetophenone (B1666503), a benzaldehyde, and a phenylhydrazine under microwave irradiation, which proceeds through a chalcone intermediate. fip.org

Catalyst-free approaches are also gaining traction. Some pyrazoline syntheses can proceed efficiently in solvents like ethanol under reflux conditions without the need for an external catalyst. sci-hub.se Additionally, catalyst-free methods for producing functionalized pyrazoles have been developed via 1,3-dipolar cycloaddition reactions, highlighting a move towards simpler and more environmentally benign processes. rsc.org

Deep Eutectic Solvent Catalysis in Pyrazoline Synthesis

Deep eutectic solvents (DESs) are emerging as a novel class of green solvents and catalysts in organic synthesis. bhu.ac.infrontiersin.org DESs are mixtures of two or more components, typically a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which have a significantly lower melting point than their individual components. ekb.egderpharmachemica.commdpi.com

Their advantages include being non-volatile, biodegradable, recyclable, and cost-effective. bhu.ac.inderpharmachemica.com In pyrazoline synthesis, DESs can act as both the solvent and the catalyst, eliminating the need for volatile organic compounds (VOCs) and toxic catalysts. bhu.ac.in For example, the use of a choline chloride:glycerol (1:2) mixture as a DES for the cyclization of chalcones and phenylhydrazine resulted in an 87% yield in just 1.5 hours. bhu.ac.in Similarly, a choline chloride/urea DES has been effectively used in the synthesis of various pyrazole and pyrano[2,3-c]pyrazole derivatives, demonstrating high efficiency and reduced reaction times. ekb.egfrontiersin.org The use of DESs, sometimes combined with other green techniques like ultrasound, represents a significant advancement in sustainable chemical synthesis. derpharmachemica.com

Strategies for Derivatization of the Pyrazoline Scaffold

The 2-pyrazoline ring is a stable heterocyclic system that serves as a valuable scaffold in synthetic chemistry. Its structure allows for substitutions at the 1, 3, and 5 positions, enabling the creation of a diverse library of derivatives. nih.gov The versatility of the pyrazoline core is a key reason for its prominence as a pharmacophore in medicinal chemistry. researchgate.net Researchers have widely explored derivatization strategies to modify the biological and chemical properties of these compounds. The primary approaches involve the careful selection of precursor molecules that cyclize to form the pyrazoline ring, thereby embedding the desired substituents into the final structure.

The introduction of aromatic and heteroaromatic groups at the 1, 3, and 5 positions of the pyrazoline ring is a common strategy to generate structural diversity. The most prevalent synthetic route is the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and various hydrazine derivatives. nih.govmdpi.com

In this reaction, the chalcone provides the carbon backbone for positions 3, 4, and 5 of the pyrazoline ring, while the hydrazine derivative supplies the two nitrogen atoms at positions 1 and 2. By systematically varying the substituents on the aromatic aldehydes and ketones used to create the chalcones, different aromatic or heteroaromatic moieties can be installed at positions 3 and 5. researchgate.net Similarly, using substituted hydrazines, such as arylhydrazines, allows for the introduction of a desired aromatic group at the N-1 position. nih.gov For instance, the reaction of an appropriately substituted chalcone with m-tolylhydrazine (B1362546) would be a direct approach to synthesize 1-m-tolyl-2-pyrazoline derivatives.

Alternative methods for synthesizing substituted pyrazolines include [3+2] cycloaddition reactions. One such method involves the copper(I)-catalyzed asymmetric cycloaddition of azomethine imines with terminal alkynes, which yields enantioenriched pyrazoline derivatives. mdpi.com This technique is effective for a range of azomethine imines derived from aryl, alkyl, and heteroaromatic aldehydes. mdpi.com

The following table summarizes various 1,3,5-trisubstituted-2-pyrazoline derivatives synthesized by introducing different aromatic and heteroaromatic groups.

| Compound Reference | N-1 Substituent | C-3 Substituent | C-5 Substituent | Synthetic Method |

|---|---|---|---|---|

| PFC-3 nih.gov | 4-Chlorophenylsulfonyl | 2-Hydroxyphenyl | 4-Benzyloxyphenyl | Cyclocondensation of chalcone with substituted hydrazine |

| PFC-12 nih.gov | 4-Chlorophenylsulfonyl | Anthracen-9-yl | 4-Methylphenyl | Cyclocondensation of chalcone with substituted hydrazine |

| 4a znaturforsch.com | Phenyl | β-(Morpholin-4-yl)ethyl | p-Anisyl | Cyclization of phenylhydrazone from styryl keto base |

| 4c znaturforsch.com | Phenyl | β-(4-Phenyl-piperazin-1-yl)ethyl | 3,4-Methylenedioxyphenyl | Reaction of styryl keto base with phenylhydrazine |

| Pyrazoline from mdpi.com | Phenyl | p-Tolyl | Phenyl | Reaction of chalcone with phenylhydrazine |

Building upon the foundational pyrazoline scaffold, specific functional moieties can be incorporated to produce hybrid molecules with tailored properties. This often involves multi-step syntheses where the desired moiety is part of either the chalcone precursor or the hydrazine reagent.

Sulfanilamido Moiety: Derivatives bearing a sulfanilamido (sulfonamide) group are of significant interest. ekb.eg These are typically synthesized by reacting a chalcone with a hydrazine derivative containing a sulfanilamide (B372717) group. For example, reacting various chalcones with 4-hydrazinobenzenesulfonamide hydrochloride leads to the formation of 1-(4-sulfamoylphenyl)-3,5-diaryl-2-pyrazolines. The sulfanilamide group is stable and can be readily introduced via the hydrazine component. researchgate.net The primary amino group of sulfanilamides is a key structural feature for their activity, and this is often maintained in the final pyrazoline hybrid. ekb.eg

Triazine Moiety: Hybrid molecules containing both a 1,3,5-triazine (B166579) ring and a pyrazoline ring have been synthesized. mdpi.comacs.org A common synthetic pathway starts with 2,4,6-trichloro-1,3,5-triazine. Through sequential nucleophilic substitution reactions, first with an amine like 4-aminoacetophenone and then with another amine such as ethanolamine, a triazine-substituted acetophenone is prepared. mdpi.com This ketone is then used in a Claisen-Schmidt condensation with various aromatic aldehydes to form triazinic chalcones. Finally, cyclocondensation of these chalcones with hydrazine hydrate or its derivatives yields the target 1,3,5-triazine-2-pyrazoline hybrids. mdpi.com

Thiazole (B1198619) Moiety: The hybridization of thiazole and pyrazoline heterocycles is an emerging area in drug discovery. ekb.eg The synthesis of thiazolyl-pyrazolines can be achieved by reacting a chalcone that contains a thiazole ring with a hydrazine derivative. For instance, (E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(thiazol-2-yl)prop-2-en-1-one can be cyclized with hydrazine hydrate to produce pyrazolines containing a thiazole substituent. This strategy allows for the combination of the structural features of both heterocyclic systems into a single molecule. ekb.eg

The table below details examples of pyrazoline derivatives that incorporate these specific functional moieties.

| Incorporated Moiety | Precursor(s) | Key Reaction Step | Resulting Compound Class |

|---|---|---|---|

| Sulfanilamido | Aryl chalcones and 4-hydrazinobenzenesulfonamide hydrochloride | Cyclocondensation | 1-(4-Sulfamoylphenyl)-3,5-diaryl-2-pyrazolines researchgate.net |

| 1,3,5-Triazine | Triazinic chalcones and hydrazine monohydrate/derivatives | Cyclocondensation | 1,3,5-Triazine-2-pyrazoline hybrids mdpi.com |

| Thiazole | Thiazole-containing chalcones and hydrazine hydrate | Cyclocondensation | Thiazolyl-pyrazoline hybrids ekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the analysis of pyrazoline derivatives, characteristic signals confirm the presence of the pyrazoline ring and its substituents.

For instance, the protons of the pyrazoline ring typically exhibit a distinct AMX coupling system. mdpi.com The diastereotopic methylene (B1212753) protons at the C-4 position appear as two separate double doublets. One proton (Ha) resonates at approximately δ 3.10-3.35 ppm, while the other (Hb) appears further downfield at around δ 3.76-4.10 ppm. eurjchem.combhu.ac.in The proton at the C-5 position (Hx) is observed as a double doublet in the range of δ 5.42-5.63 ppm. mdpi.comeurjchem.com The coupling constants between these protons provide valuable information about their spatial relationship.

The aromatic protons of the tolyl group and any other aryl substituents appear as multiplets in the aromatic region of the spectrum, typically between δ 6.59 and 7.95 ppm. eurjchem.com The methyl protons of the tolyl group give a characteristic singlet at approximately δ 2.30-2.35 ppm. bhu.ac.in

Table 1: ¹H-NMR Spectroscopic Data for this compound Analogs

| Compound | Pyrazoline Ring Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| Analog 1 | Ha: 3.10-3.13 (m, 1H), Hb: 3.76-3.87 (m, 1H), Hx: 5.42-5.58 (m, 1H) eurjchem.com | 6.59-7.95 (m, 12H) eurjchem.com | CH₃: 2.34 (s, 3H), NH₂: 5.95 (s, 2H), NH: 7.35 (t, 1H), CO-CH₂: 4.00 (d, 2H) eurjchem.com |

| Analog 2 | Ha: 3.35 (dd, 1H), Hb: 4.10 (dd, 1H), Hc: 5.30 (dd, 1H) bhu.ac.in | 6.72 (t, 1H), 6.88 (dd, 2H), 7.18 (m, 6H), 7.45 (d, 2H), 7.76 (d, 2H) bhu.ac.in | Ar-CH₃: 2.30 (s, 3H) bhu.ac.in |

| Analog 3 | Ha: 3.17 (dd, 1H), Hb: 3.93 (dd, 1H), Hx: 5.63 (dd, 1H) mdpi.com | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. In pyrazoline derivatives, the carbon atoms of the pyrazoline ring exhibit characteristic chemical shifts. The C-3 carbon, bonded to the nitrogen and another carbon, typically resonates around δ 152-157 ppm. nih.govjrespharm.com The C-4 methylene carbon appears in the aliphatic region at approximately δ 40-46 ppm, while the C-5 methine carbon is found further downfield at about δ 58-63 ppm. nih.govjrespharm.com

The carbon atoms of the tolyl group and other aromatic substituents show signals in the aromatic region (δ 112-149 ppm). The methyl carbon of the tolyl group gives a signal around δ 21 ppm.

Table 2: ¹³C-NMR Spectroscopic Data for Pyrazoline Analogs

| Compound | Pyrazoline Ring Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| Analog 1 | CH₂: 39.8, CH: 49.5, C=N: 157.3 nih.gov | 116.7-127.3 (17CH), 135.2 (7C) nih.gov | - |

| Analog 2 | CH₂: 43.9, CH: 63.2, C=N: 152.8 jrespharm.com | 114.4-143.9 jrespharm.com | OCH₃: 55.6 jrespharm.com |

| Analog 3 | CH₂: 43.2, CH: 62.8, C=N: 149.2 tandfonline.com | 101.6-148.3 tandfonline.com | - |

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

DEPT spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information complements the ¹³C-NMR data and aids in the complete structural assignment. For example, a DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique has been utilized in the characterization of various pyrazoline derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm their structure.

The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. eurjchem.comnih.gov The C-H stretching of the aromatic tolyl group is observed around 3000-3100 cm⁻¹. nih.gov A strong absorption band corresponding to the C=N stretching of the pyrazoline ring is present in the range of 1575-1623 cm⁻¹. eurjchem.comnih.gov The bending vibrations for the pyrazoline ring and aromatic C-H bonds are also observed at lower frequencies.

Table 3: IR Spectroscopic Data for this compound Analogs

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (Amine) | 3340 - 3456 | nih.gov |

| C-H Stretch (Aromatic) | 3050 - 3105 | nih.gov |

| C=N Stretch (Pyrazoline) | 1575 - 1623 | eurjchem.comnih.gov |

| C-H Deformation (Alkane) | 1414 - 1462 | nih.gov |

| C=O Stretch | 1645 - 1684 | mdpi.comeurjchem.com |

| SO₂ Stretch | 1149 - 1380 | eurjchem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is often characterized by the cleavage of the pyrazoline ring. researchgate.net Common fragmentation pathways involve the loss of small molecules or radicals, leading to the formation of stable fragment ions. The fragmentation of pyrazoline derivatives is influenced by the substituents on the ring, often leading to characteristic ions that can be used for structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound. For pyrazoline derivatives, HRMS has been used to confirm the calculated molecular formulas with high accuracy, often to within a few parts per million. jrespharm.comtandfonline.comsemanticscholar.org This level of precision provides unambiguous confirmation of the elemental composition, which is a critical step in the structural elucidation process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrazoline derivatives, the observed absorption bands provide insights into the conjugated systems present in their structures.

The UV-Vis spectra of pyrazoline derivatives typically exhibit characteristic absorption bands. For instance, a series of 3,5-diaryl substituted 2-pyrazolines showed absorption maxima in the range of 280–336 nm. nih.gov These absorptions are generally attributed to π→π* transitions within the conjugated system formed by the pyrazoline ring and the attached aromatic substituents. The specific wavelength and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net For example, the introduction of electron-donating groups can cause a bathochromic (red) shift in the absorption maximum. nih.govacs.org

In a study of novel coumarin-pyrazoline hybrids, the electronic absorption spectra revealed transitions indicating an extended conjugated system, with absorption maxima observed at 325 nm and 415 nm. researchgate.net The position of these bands is dependent on the electronic transitions occurring within the molecule. tandfonline.com Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and simulate the electronic spectra of these compounds, often showing good agreement with experimental data. nih.gov

The solvent environment can also affect the UV-Vis spectra of pyrazoline derivatives. Studies have shown that the absorption bands can be sensitive to solvent polarity, which is indicative of the intramolecular charge transfer (ICT) character of the π→π* transition. researchgate.netresearchgate.net

Below is a representative data table summarizing typical UV-Vis absorption data for pyrazoline derivatives.

| Compound Type | Solvent | λmax (nm) | Transition | Reference |

| 3,5-diaryl-2-pyrazolines | Various | 280-336 | π→π | nih.gov |

| Coumarin-pyrazoline hybrids | Not Specified | 325, 415 | π→π | researchgate.net |

| 1,3,5-triaryl-2-pyrazolines | Not Specified | Varies | π→π* | researchgate.net |

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This analysis is crucial for confirming the successful synthesis of the target molecule and verifying its purity. ijirset.comtandfonline.com The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. dovepress.com

For example, in the synthesis of a series of N-acetyl coumarin-pyrazoline hybrids, elemental analysis was performed to confirm the molecular formulas. For the compound N-(4-(1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide, the calculated elemental composition was C, 64.05%; H, 4.34%; N, 8.62%. The experimental findings were C, 64.23%; H, 4.41%; N, 8.51%, which are in close agreement. dovepress.com Similarly, for N-(4-(1-Acetyl-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide, the calculated values were C, 61.42%; H, 4.60%; N, 7.67%, and the found values were C, 61.59%; H, 4.63%; N, 7.59%. dovepress.com

The structures of various other pyrazoline derivatives have also been confirmed through elemental analysis, often in conjunction with other spectroscopic methods like IR, NMR, and mass spectrometry. tandfonline.comscirp.orgnih.govgrafiati.com

The following table presents representative elemental analysis data for some pyrazoline derivatives.

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| N-(4-(1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | C₂₆H₂₁N₃O₅S | C: 64.05, H: 4.34, N: 8.62 | C: 64.23, H: 4.41, N: 8.51 | dovepress.com |

| N-(4-(1-Acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | C₂₇H₂₃N₃O₅S | C: 64.66, H: 4.62, N: 8.38 | C: 64.43, H: 4.69, N: 8.45 | dovepress.com |

| N-(4-(1-Acetyl-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | C₂₈H₂₅N₃O₇S | C: 61.42, H: 4.60, N: 7.67 | C: 61.59, H: 4.63, N: 7.59 | dovepress.com |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | C₁₇H₁₃N₅ | Not provided in source | Confirmed molecular formula | researchgate.net |

X-ray Diffraction Studies for Solid-State Structure Determination

For pyrazoline derivatives, X-ray crystallography has been instrumental in elucidating their structural features. For example, the crystal structure of 1-phenyl-3-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-pyrazoline was determined by X-ray single crystal diffraction. researchgate.net Studies on various N-substituted pyrazolines have revealed that the pyrazole ring is often nearly planar. nih.gov The dihedral angles between the pyrazoline ring and the substituent aromatic rings are key structural parameters. For instance, in one study, the dihedral angles between the pyrazole ring and the fluoro-substituted benzene (B151609) ring were found to be 4.64(7)° and 5.3(4)° in two different compounds. nih.gov

The crystal packing is often stabilized by intermolecular hydrogen bonds. nih.gov For example, in the crystal structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, molecules are linked into planes by C–H···O hydrogen bonds. nih.gov Hirshfeld surface analysis can be used to further investigate these intermolecular interactions. mdpi.com

The crystal system and space group are also determined from X-ray diffraction data. For example, two novel 1,3,5-trisubstituted pyrazoline derivatives were found to crystallize in the P2₁/n space group. mdpi.com Another study on 2-pyrazoline-4-ols reported compounds crystallizing in monoclinic (P 2 1 /c, P 2 1 /n) and triclinic (P -1) systems. bohrium.com

The table below summarizes crystallographic data for some pyrazoline derivatives.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazoline | Monoclinic | P2₁/n | Twisted structure, pyrazoline ring nearly perpendicular to the 5-position aromatic ring | mdpi.com |

| 1-(4-nitrophenyl)-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphtyl)-pyrazoline | Monoclinic | P2₁/n | Twisted structure, conjugated π system involving N1, N2, C3 and substituents at 1- and 3-positions | mdpi.com |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Not specified | Not specified | Pyrazole ring nearly planar, dihedral angle with fluoro-substituted ring is 4.64(7)° | nih.gov |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Not specified | Not specified | Pyrazole ring nearly coplanar with the fluoro-substituted benzene ring, dihedral angle of 5.3(4)° | nih.gov |

| 2-pyrazoline-4-ols (various) | Monoclinic, Triclinic | P 2 1 /c, P 2 1 /n, P -1 | Enantiomeric pairs in crystal packing, stabilized by hydrogen bonds | bohrium.com |

Computational and Theoretical Investigations of 3 Amino 1 M Tolyl 2 Pyrazoline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

No specific studies using DFT to optimize the molecular geometry or analyze the electronic structure of 3-Amino-1-m-tolyl-2-pyrazoline are available in the public domain. Such an analysis would typically involve using computational methods like B3LYP with a basis set such as 6-311G(d,p) to determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound could not be found. This analysis is crucial for understanding the chemical reactivity, kinetic stability, and electronic properties of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, which is important for predicting its interaction with other molecules.

Topological Analysis (e.g., Reduced Density Gradient - RDG)

No topological analyses, such as Reduced Density Gradient (RDG), have been published for this compound. This type of analysis helps in visualizing and understanding non-covalent interactions within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research detailing molecular docking simulations of this compound with any specific biological targets.

Prediction of Binding Affinities and Interaction Modes

Without docking studies, there are no predicted binding affinities (e.g., in kcal/mol) or described interaction modes (like hydrogen bonds, hydrophobic interactions, or pi-pi stacking) for this compound.

Identification of Key Amino Acid Residues in Binding Sites

As no docking studies have been performed, there is no information available on the key amino acid residues that would be involved in the binding of this compound to any protein active site.

Molecular Dynamics (MD) Simulations for Conformational Behavior and System Stability

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. mdpi.com By analyzing these trajectories, various properties can be determined, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comresearchgate.net For instance, simulations can reveal the preferred rotational states (rotamers) of the m-tolyl group and the orientation of the amino group relative to the pyrazoline ring.

The stability of the this compound structure can be evaluated by monitoring its potential energy and RMSD over the course of the simulation. A stable conformation will exhibit relatively small fluctuations around an average structure. Furthermore, MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium affects the molecule's conformational preferences and stability. researchgate.net

Table 1: Key Parameters Analyzed in MD Simulations of this compound

| Parameter | Description | Significance for Conformational Analysis |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a simulated conformation and a reference structure. | Indicates the structural stability of the molecule over time. Low RMSD values suggest a stable conformation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights the flexible regions of the molecule. Higher RMSF values for the tolyl and amino groups would indicate greater flexibility. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule's conformation. |

| Dihedral Angle Analysis | Tracks the torsion angles of specific bonds, such as the bond connecting the tolyl group to the pyrazoline ring. | Reveals the preferred rotational orientations of substituents and the overall shape of the molecule. |

| Potential Energy | The total energy of the system, including bonded and non-bonded interactions. | A stable system will have a low and non-drifting potential energy over the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. icapsr.comnih.gov For this compound, QSAR models can be developed to predict its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, based on its molecular descriptors. nih.govresearchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated. These descriptors can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net This model relates the descriptors to the observed biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques. For pyrazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for specific biological activities. nih.gov

Table 2: Example of a 2D-QSAR Model for Predicting the Biological Activity of Pyrazoline Derivatives

| Descriptor | Coefficient | Description | Contribution to Activity |

| Molecular Weight (MW) | +0.25 | The sum of the atomic weights of all atoms in the molecule. | Positive coefficient suggests that higher molecular weight might increase activity. |

| LogP | +0.60 | The logarithm of the partition coefficient between octanol and water, representing lipophilicity. | A positive value indicates that increased lipophilicity is favorable for the activity. |

| Number of Hydrogen Bond Donors (HBD) | -0.15 | The number of hydrogen atoms attached to electronegative atoms (N, O). | A negative coefficient suggests that fewer hydrogen bond donors are preferred for higher activity. |

| Topological Polar Surface Area (TPSA) | -0.30 | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | A negative value indicates that lower polarity is beneficial for the activity. |

| Model Statistics | |||

| r² (correlation coefficient) | 0.85 | Indicates a good fit of the model to the training data. | |

| q² (cross-validated r²) | 0.75 | Suggests good predictive ability of the model. |

In Silico Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.gov For this compound, PASS can provide a preliminary assessment of its potential pharmacological effects, toxicities, and mechanisms of action. This allows for the prioritization of further experimental studies.

The PASS algorithm is based on a training set of thousands of compounds with known biological activities. It calculates the probability of a compound being active (Pa) or inactive (Pi) for each type of biological activity in its database. A high Pa value suggests that the compound is likely to exhibit that particular activity.

The output of a PASS prediction is a list of potential biological activities with their corresponding Pa and Pi values. This can help in identifying novel therapeutic applications for this compound. For instance, a PASS prediction might suggest that the compound has potential as an anti-inflammatory agent, an enzyme inhibitor, or a modulator of a specific receptor.

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

| Anti-inflammatory | 0.850 | 0.015 | High probability of being an anti-inflammatory agent. |

| Monoamine oxidase B inhibitor | 0.780 | 0.025 | Likely to inhibit the MAO-B enzyme. |

| Anticancer | 0.650 | 0.050 | Moderate probability of exhibiting anticancer activity. |

| Antibacterial | 0.550 | 0.100 | Possible antibacterial properties. |

| Kinase inhibitor | 0.450 | 0.150 | May act as a kinase inhibitor. |

Theoretical Studies on Adsorption Mechanisms in Materials Science Applications

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the adsorption mechanisms of molecules on various surfaces. nih.govresearchgate.netjchemtech.com For this compound, these studies can predict its potential use in materials science applications, such as corrosion inhibition, where the molecule adsorbs onto a metal surface to form a protective layer. researchgate.netnih.gov

DFT calculations can provide detailed information about the geometry of the adsorbed molecule, the adsorption energy, and the nature of the chemical bonds formed between the molecule and the surface. rsc.org By analyzing the electronic structure of the system, researchers can identify the active sites of the molecule responsible for adsorption. For this compound, the nitrogen and oxygen atoms of the pyrazoline ring and the amino group, as well as the π-electrons of the tolyl group, are likely to be involved in the interaction with the surface. researchgate.net

These theoretical investigations can also elucidate the orientation of the molecule on the surface. For instance, it can be determined whether the molecule adsorbs parallel or perpendicular to the surface. This information is crucial for understanding the effectiveness of the protective layer in applications like corrosion inhibition. Monte Carlo simulations can also be used to model the adsorption of multiple inhibitor molecules on a surface, providing insights into the formation of self-assembled monolayers. researchgate.net

Table 4: Key Findings from Theoretical Studies on the Adsorption of Pyrazoline Derivatives

| Parameter | Finding | Implication for Adsorption Mechanism |

| Adsorption Energy | Negative and high in magnitude. | Indicates a strong and spontaneous adsorption process. |

| Charge Transfer | Electron transfer from the pyrazoline derivative to the metal surface. | Suggests the formation of a coordinate bond between the heteroatoms of the molecule and the metal atoms. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) is localized on the pyrazoline and tolyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the entire molecule. | The HOMO indicates the electron-donating ability of the molecule, while the LUMO indicates its electron-accepting ability, both of which are important for adsorption. |

| Adsorption Orientation | The molecule tends to adsorb in a nearly parallel orientation to the surface. | This orientation maximizes the contact area and enhances the protective efficiency. |

| Active Sites | Nitrogen atoms of the pyrazoline ring and the amino group, and the π-system of the tolyl ring. | These are the primary sites of interaction with the surface. |

Preclinical and in Vitro Biological Activity Studies of 3 Amino 1 M Tolyl 2 Pyrazoline and Its Derivatives

Anticancer Research

Pyrazoline derivatives have demonstrated promising anticancer properties through various mechanisms of action. nih.gov Their efficacy has been evaluated in numerous studies, highlighting their potential as lead compounds for the development of new cancer therapies.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of 3-Amino-1-m-tolyl-2-pyrazoline derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of compounds with potential anticancer activity.

Derivatives of pyrazoline have shown considerable cytotoxic activity against various cancer cell lines, including those of the breast, liver, colon, and lung. nih.govmdpi.comresearchgate.net For instance, a series of 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives demonstrated notable cytotoxicity. nih.gov Specifically, compounds within this series exhibited significant activity against different cancer cell lines, with some showing moderate selectivity towards renal and breast cancer subpanels. nih.gov

In another study, newly synthesized pyrazoline derivatives were tested for their antiproliferative activity against HepG-2 (human hepatoma), Hela (human cervical carcinoma), and A549 (human lung adenocarcinoma) cell lines. nih.gov Certain derivatives, such as 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, displayed potent activity against HepG-2 and Hela cells. nih.gov The cytotoxicities of some pyrazoline compounds have been evaluated against human oral squamous cell carcinoma cell lines (Ca9-22, HSC-2, HSC-3, and HSC-4), with results indicating anticancer properties. researchgate.net

Furthermore, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and assessed for their antiproliferative activities against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines. researchgate.net One particular compound with a 2-chloro-4-pyridinyl group in the amide part showed promising cytotoxic activity against all three cell lines. researchgate.net The diverse substitutions on the pyrazoline ring have been shown to significantly influence the cytotoxic potency and selectivity of these compounds. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50 values) |

|---|---|---|

| 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives (6d, 6e) | Various cancer cell lines | Compound 6e: IC50 of 17 µM (tubulin polymerization) nih.gov |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2, Hela | IC50 of 6.78 µM (HepG-2), 7.63 µM (Hela) nih.govmdpi.com |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b) | HepG-2 | IC50 of 16.02 µM nih.gov |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (4j) | Huh7, MCF7, HCT116 | IC50 of 1.6 µM (Huh7), 3.3 µM (MCF7), 1.1 µM (HCT116) researchgate.net |

| Pyrazoline derivatives (4a-4j) | Ca9-22, HSC-2, HSC-3, HSC-4 | Cytotoxicity range of 6.7 - 400 µM researchgate.net |

| 1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives (7g, 10d, 10e, 10g) | 58 human tumor cell lines | GI50 values ranging from 0.569 to 16.6 µM |

Molecular Mechanisms of Anticancer Action (e.g., Caspase Activation, STAT3 Phosphorylation Inhibition)

The anticancer effects of pyrazoline derivatives are attributed to their ability to modulate various molecular pathways involved in cancer cell proliferation and survival. One of the key mechanisms is the induction of apoptosis, or programmed cell death.

Studies have shown that certain pyrazoline derivatives can induce apoptosis in cancer cells through the activation of caspases, which are a family of proteases that play a central role in the execution of apoptosis. semanticscholar.org For example, specific pyrazoline compounds have been found to be potent inducers of apoptosis in HepG-2 cells. mdpi.com This process is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. mdpi.com The activation of caspase-3, a key executioner caspase, has been observed in response to treatment with certain pyrazoline derivatives. mdpi.comsemanticscholar.orgnih.gov

In addition to caspase activation, some pyrazoline derivatives exert their anticancer effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is often constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. By inhibiting the phosphorylation of STAT3, these compounds can effectively block its downstream signaling pathways, leading to the suppression of tumor growth.

Inhibition of Specific Cellular Targets (e.g., Rad6B, CK2, PI3Kα/mTOR, Carbonic Anhydrase, Human Topoisomerase IIα, Dihydrofolate Reductase, Tubulin Polymerization)

The anticancer activity of this compound and its derivatives is also mediated through the inhibition of various specific cellular targets that are critical for cancer cell survival and proliferation.

Tubulin Polymerization: A significant mechanism of action for some pyrazoline derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are formed by the polymerization of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By interfering with microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis. For example, certain 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives have been shown to be effective inhibitors of tubulin polymerization, with IC50 values in the micromolar range. nih.gov

Enzyme Inhibition: Pyrazoline derivatives have been found to inhibit several enzymes that are overexpressed or hyperactive in cancer cells.

Carbonic Anhydrase: Some pyrazoline-based compounds have shown inhibitory activity against carbonic anhydrase I and II, which are involved in regulating pH and are implicated in tumorigenesis. researchgate.net

Human Topoisomerase IIα: This enzyme is essential for DNA replication and is a well-established target for anticancer drugs. Certain pyrazoline hybrids have been documented to inhibit or reduce the activity of Topoisomerase II. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides and is a target for several chemotherapeutic agents. Some pyrazoline derivatives have shown potential as DHFR inhibitors. nih.gov

PI3Kα/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Novel pyrazole (B372694) carbaldehyde derivatives have been identified as potent inhibitors of PI3 Kinase. mdpi.com

The ability of pyrazoline derivatives to target multiple cellular pathways and enzymes underscores their potential as multifaceted anticancer agents.

Antimicrobial Studies

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. japer.in

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Pyrazoline derivatives have been extensively evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov

Numerous studies have reported the synthesis of novel pyrazoline derivatives and their subsequent screening for antibacterial activity. semanticscholar.orgnih.gov These compounds have shown varying degrees of effectiveness against a range of bacterial species. For instance, some 1-N substituted pyrazoline derivatives have exhibited excellent activity against Staphylococcus albus, Klebsiella pneumoniae, and Escherichia coli, and moderate activity against Staphylococcus aureus and Proteus vulgaris. biomedpharmajournal.org

The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the pyrazoline ring. semanticscholar.org For example, the presence of a methoxy (B1213986) group at a specific position on the phenyl ring of the pyrazoline scaffold has been shown to enhance antibacterial activity against S. aureus and E. faecalis. semanticscholar.orgnih.gov Some pyrazoline derivatives have demonstrated potent antibacterial effects against Gram-positive bacteria, while their activity against Gram-negative strains was less pronounced. nih.gov Conversely, other derivatives have shown significant activity against Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazoline Derivatives

| Bacterial Strain | Compound/Derivative | Observed Activity (MIC/Zone of Inhibition) |

|---|---|---|

| Staphylococcus aureus | Compounds 5, 19, 24 | MIC of 64 µg/mL semanticscholar.orgnih.gov |

| Bacillus subtilis | Compounds 22, 26 | MIC of 64 µg/mL semanticscholar.orgnih.gov |

| Enterococcus faecalis | Compounds 22, 24 | MIC of 32 µg/mL semanticscholar.orgnih.gov |

| Escherichia coli | Compound P1 | MIC of 3.121 µg/ml japer.in |

| Pseudomonas aeruginosa | Compound P1 | MIC of 1.5 µg/ml japer.in |

| Klebsiella pneumoniae | 1-N substituted pyrazoline derivatives | Excellent activity biomedpharmajournal.org |

Antifungal Activity

Pyrazoline derivatives have also emerged as a promising class of antifungal agents. tandfonline.comnih.gov Their activity has been tested against a variety of fungal pathogens, including several Candida species. tandfonline.com

The synthesis of new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives has led to the discovery of compounds with significant antifungal activity against Candida albicans, Candida glabrata, Candida utilis, Candida tropicalis, Candida krusei, and Candida parapsilosis. tandfonline.com Furthermore, some pyrazoline derivatives have shown potent in-vitro antifungal activity against Aspergillus niger and Penicillium chrysogenum. japer.in

Studies on cuminaldehyde derivatives containing pyrazoline moieties have revealed significant antifungal activities against various plant-pathogenic fungi. nih.gov Certain N-acetylated pyrazoline derivatives, in particular, have been reported to exhibit significant antifungal properties. nih.gov The broad spectrum of antifungal activity demonstrated by these compounds highlights their potential for the development of new treatments for fungal infections.

Table 3: Antifungal Activity of Selected Pyrazoline Derivatives

| Fungal Strain | Compound/Derivative | Observed Activity (MIC) |

|---|---|---|

| Candida albicans | Compound 5 | MIC of 64 µg/mL semanticscholar.orgnih.gov |

| Candida spp. | 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives | Significant activity tandfonline.com |

| Aspergillus niger | Compound P6 | MIC of 0.83 µg/ml japer.in |

| Penicillium chrysogenum | Compound P6 | MIC of 0.093 µg/ml japer.in |

| Sclerotinia sclerotiorum | 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline (3d) | Higher activity than commercial fungicides nih.gov |

| Physalospora piricola | 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline (3d) | Higher activity than commercial fungicides nih.gov |

Antimycobacterial Activity

Pyrazoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. rsc.org The development of novel scaffolds is critical for enriching the drug discovery pipeline against tuberculosis. rsc.org While not yet mainstays in first or second-line treatments, certain experimental pyrazoline derivatives have demonstrated significant activity in preclinical studies against Mycobacterium tuberculosis. rsc.org

Research into the synthesis of new pyrazoline derivatives has yielded compounds with notable inhibitory activity against the H37Ra strain of Mycobacterium tuberculosis. In one study, a series of 3,5-disubstituted-pyrazoline derivatives were synthesized and evaluated. Compound 4a from this series was identified as the most potent, exhibiting a minimum inhibitory concentration (MIC) of 17 μM. Other derivatives, such as 5a and 5c–5g , showed moderate activity with MIC values ranging from 60 μM to 140 μM. mdpi.com The bactericidal potential of these compounds was also assessed, with compound 4a displaying a minimum bactericidal concentration (MBC) of 34 μM. mdpi.com

The mechanism of action for some pyrazoline-based compounds may involve interference with essential mycobacterial processes like cell wall synthesis, protein synthesis, or energy metabolism. rsc.org Further studies have explored derivatives of pyrazinoic acid, a component of the first-line antitubercular drug pyrazinamide, showing that ester prodrugs can exhibit considerable inhibition of M. tuberculosis growth, even in pyrazinamide-resistant strains. nih.gov Another study on N-pyrazinoyl substituted amino acids found that derivatives containing more lipophilic amino acids, particularly phenylglycine, showed high activity against M. tuberculosis. nih.gov

Enzyme Inhibitory Potential

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes implicated in different disease pathways.

A series of 1,3,5-triaryl-2-pyrazoline derivatives were synthesized and screened for their dual inhibitory activity against α-glucosidase and urease. nih.govnih.govacs.org Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.govmdpi.com α-Glucosidase inhibitors are used in the management of type 2 diabetes.

In one study, several synthesized pyrazoline compounds exhibited excellent α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug acarbose (IC₅₀ = 375.82 ± 1.76 μM). nih.govnih.gov For instance, compounds 2c , 2k , 2m , and 2o had IC₅₀ values of 212.52 ± 1.31 μM, 237.26 ± 1.28 μM, 138.35 ± 1.32 μM, and 114.57 ± 1.35 μM, respectively. nih.govnih.govacs.org The same series of compounds also demonstrated potent urease inhibitory activity. nih.gov Compounds 2b , 2g , 2m , and 2q showed IC₅₀ values of 9.36 ± 0.27 μM, 9.13 ± 0.25 μM, 9.18 ± 0.35 μM, and 9.35 ± 0.35 μM, respectively, which were superior to the standard inhibitor thiourea (IC₅₀ = 21.37 ± 0.26 μM). nih.gov The structure-activity relationship suggested that the presence of an electron-withdrawing group, such as the 2-CF₃ on the phenyl ring of compound 2m , contributed to its potent dual inhibitory activity. nih.govnih.govacs.org

| Compound | α-Glucosidase IC₅₀ (μM) | Urease IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2c | 212.52 ± 1.31 | Not Reported | nih.govnih.govacs.org |

| 2k | 237.26 ± 1.28 | Not Reported | nih.govnih.govacs.org |

| 2m | 138.35 ± 1.32 | 9.18 ± 0.35 | nih.govnih.govacs.org |

| 2o | 114.57 ± 1.35 | Not Reported | nih.govnih.govacs.org |

| 2b | Not Reported | 9.36 ± 0.27 | nih.gov |

| 2g | Not Reported | 9.13 ± 0.25 | nih.gov |

| 2q | Not Reported | 9.35 ± 0.35 | nih.gov |

| Acarbose (Standard) | 375.82 ± 1.76 | - | nih.govnih.govacs.org |

| Thiourea (Standard) | - | 21.37 ± 0.26 | nih.gov |

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. rsc.org Pyrazoline and pyrazolone derivatives have been investigated as potential dual inhibitors of these enzymes, which could offer a safer anti-inflammatory profile. nih.gov

One study investigated the influence of 3-amino-2-pyrazoline derivatives on both cyclooxygenase and lipoxidase activities. The compound 3-amino-1-[m-(trifluoromethyl)-phenyl]-2-pyrazoline (BW 755C) was found to be a strong inhibitor of soybean and platelet lipoxidase. nih.gov Interestingly, this compound stimulated cyclooxygenase at higher substrate concentrations (100 μM arachidonic acid) but acted as an inhibitor at lower concentrations (1.6 μM). nih.gov Another study on novel pyrazoline derivatives found that compound 2g was the most potent lipoxygenase inhibitor with an IC₅₀ value of 80 µM. nih.govresearchgate.netbohrium.com Molecular docking studies of this compound highlighted hydrophobic interactions within the enzyme's active site. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease. unair.ac.idresearchgate.net Pyrazoline derivatives have been extensively studied as potent and selective MAO inhibitors. unair.ac.idnih.gov Overexpression of MAO-A is linked to depression, while MAO-B is associated with neurodegenerative conditions. unair.ac.id

Halogenated pyrazoline derivatives, in particular, have demonstrated potent and selective MAO-B inhibition. nih.gov A study found that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline core led to significant MAO-B inhibitory activity, with fluorine substitution showing the greatest impact. nih.gov In silico studies have explored the binding interactions of pyrazoline derivatives with both MAO-A and MAO-B, identifying compounds with high selectivity. unair.ac.id For example, (R)-3-(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide was identified through virtual screening as a potentially potent and selective MAO inhibitor. unair.ac.id The presence of certain structural features, such as a carbothioamide moiety, has also been associated with MAO inhibitory activity in pyrazoline derivatives. mdpi.com

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.govacs.org Numerous studies have highlighted pyrazoline derivatives as potent AChE inhibitors. nih.govacs.org

A series of novel pyrazoline derivatives were synthesized, and their AChE inhibitory activities were evaluated. nih.gov Compound 2l , 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline, emerged as a particularly potent inhibitor with an IC₅₀ value of 0.040 μM, which is comparable to the standard drug donepezil (IC₅₀ = 0.021 μM). nih.govacs.org Other compounds in the same series, 2a , 2g , and 2j , also showed significant inhibition with IC₅₀ values of 0.107 μM, 0.122 μM, and 0.062 μM, respectively. nih.gov The structure-activity relationship indicated that a nitro group at the meta position of the phenyl ring attached to the N¹ position of the pyrazoline scaffold significantly enhanced AChE inhibitory activity. nih.govacs.org Another study reported a pyrazoline derivative, compound 1 , with a Kᵢ value of 0.13±0.004 μM, which was twice as potent as the reference compound tacrine (Kᵢ= 0.26±0.045 μM). researchgate.net

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 2l | 0.040 | nih.govacs.org |

| 2j | 0.062 | nih.gov |

| 2a | 0.107 | nih.gov |

| 2g | 0.122 | nih.gov |

| Donepezil (Standard) | 0.021 | nih.govacs.org |

Cell division cycle 7 (CDC7) kinase is a serine/threonine protein kinase essential for the initiation of DNA replication and is considered an attractive target for cancer therapy. nih.govacs.orgresearchgate.net Pyrazole and pyrazoline derivatives have been explored as potential inhibitors of this kinase. nih.govnih.gov

In silico studies, including molecular docking and molecular dynamics, have been employed to investigate the interaction of pyrazole derivatives with CDC7 kinase. nih.gov Two pyrazole derivatives, I and II , exhibited strong binding free energies of -41.50 kcal/mol and -44.53 kcal/mol, respectively, in the active site of CDC7 kinase. nih.gov These computational models suggest that the pyrazole moiety fits into a binding cavity composed of both hydrophobic and hydrophilic residues. nih.gov While much of the research on pyrazoline derivatives as CDC7 inhibitors is still in the computational and early preclinical stages, these findings indicate a promising avenue for the development of novel anticancer agents. nih.govnih.gov

Antioxidant Activity Investigations

Pyrazoline derivatives have been extensively studied for their antioxidant properties, which are often attributed to the nitrogen-rich heterocyclic system. Various in vitro assays have been employed to determine the radical scavenging and reducing capabilities of these compounds.

A series of novel pyrazoline and pyrazole derivatives were synthesized and evaluated for their antioxidant activities using CUPric Reducing Antioxidant Capacity (CUPRAC), 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)/Persulphate (ABTS), and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. The pyrazoline derivatives demonstrated notable antioxidant activity in DPPH scavenging, with SC50 values ranging from 9.91 to 15.16 µg/mL, and in cupric reducing capacity tests.

Another study focused on thienyl-pyrazoles reported that compounds 5g and 5h showed excellent DPPH radical scavenging activities with IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 = 0.483 ± 0.01 µM). innspub.net These same compounds also exhibited potent hydroxyl radical scavenging activities. innspub.net The antioxidant potential of pyrazoline derivatives is often influenced by the nature and position of substituents on the aromatic rings of the molecule.

The antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has also been examined, revealing that its anionic form is highly reactive. This compound was shown to inhibit the oxidation of soybean phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators, suggesting its potential as an effective antioxidant in cellular systems.

Table 1: Antioxidant Activity of Selected Pyrazoline Derivatives

| Compound | Assay | IC50 / Activity | Reference Compound |

| Pyrazoline Derivatives | DPPH Scavenging | SC50: 9.91-15.16 µg/mL | - |

| Compound 5g | DPPH Scavenging | IC50: 0.245 ± 0.01 µM | Ascorbic Acid (IC50: 0.483 ± 0.01µM) innspub.net |

| Compound 5h | DPPH Scavenging | IC50: 0.284 ± 0.02 µM | Ascorbic Acid (IC50: 0.483 ± 0.01µM) innspub.net |

| Compound 5g | Hydroxyl Radical Scavenging | IC50: 0.905 ± 0.01 µM | BHA (IC50: 1.739 ± 0.01µM) innspub.net |

| Compound 5h | Hydroxyl Radical Scavenging | IC50: 0.892 ± 0.01 µM | BHA (IC50: 1.739 ± 0.01µM) innspub.net |

Neuropharmacological Investigations (In Vivo and In Vitro Preclinical Models)

The pyrazoline scaffold has been identified as a promising framework for the development of agents targeting the central nervous system. Preclinical studies have demonstrated the potential of pyrazoline derivatives as antidepressants, anxiolytics, and neuroprotective agents.

Several studies have investigated the antidepressant-like effects of pyrazoline derivatives in animal models. A series of triazolo-pyrazoline derivatives were synthesized and screened for their antidepressant activity using the modified forced swimming test and tail suspension test in mice. The results indicated that these compounds exhibited varying levels of antidepressant activity when compared to the reference drug, fluoxetine. nih.gov Importantly, none of the tested compounds induced motor coordination deficits, suggesting a specific antidepressant-like effect. nih.gov

In another study, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their neuropharmacological potential. nih.gov Compounds PFC-3 and PFC-12 were identified as the most active derivatives, showing significant antidepressant effects in various behavioral models. nih.gov Molecular docking studies suggested that these compounds may act as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme centrally involved in the pathophysiology of depression. nih.gov

Further research on 3-(2-thienyl)pyrazoline derivatives also identified compounds with significant antidepressant activity in the Porsolt's behavioral despair test (forced swimming test) in mice, comparable to the standard drug tranylcypromine.

Table 2: Antidepressant Activity of Selected Pyrazoline Derivatives

| Compound Series | Animal Model | Test | Key Findings |

| Triazolo-pyrazoline derivatives | Mice | Forced Swimming Test, Tail Suspension Test | Exhibited varying levels of antidepressant activity compared to fluoxetine. nih.gov |

| 1,3,5-trisubstituted-2-pyrazoline derivatives (PFC-1 to PFC-16) | - | In vivo behavioral models | Compounds PFC-3 and PFC-12 were the most active. nih.gov |

| 3-(2-thienyl)pyrazoline derivatives | Mice | Porsolt's behavioral despair test | Compounds 9 and 12 showed significant antidepressant activity. |

The anxiolytic potential of pyrazoline derivatives has also been explored in preclinical models. The same series of 1,3,5-trisubstituted-2-pyrazoline derivatives that showed antidepressant effects were also tested for anti-anxiety activities. nih.gov The study found that these compounds exhibited significant anxiolytic properties in various behavioral in vivo models. nih.gov Specifically, pyrazoline analogs with a 4-benzyloxyphenyl or 4-methylphenyl substitution at the 5th position were found to be crucial for eliciting good anxiolytic effects. nih.gov

While some studies on pyrazolo[1,5-a]pyrimidines, a related class of compounds, have shown conflicting results in different animal models for anxiety, the broader class of pyrazolines continues to be an area of interest for the development of novel anxiolytic agents. nih.gov

A significant area of investigation for pyrazoline derivatives is their potential in treating neurodegenerative diseases like Alzheimer's disease. A key pathological feature of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Several studies have shown that pyrazoline-containing molecules can inhibit this aggregation process.

One study investigated a set of molecules with an N-acetylpyrazoline moiety and found that several of them displayed more potent Aβ aggregation inhibition than the standard, curcumin. nih.gov These molecules were also found to reduce Aβ-induced cytotoxicity and showed potential for crossing the blood-brain barrier. nih.gov

Another series of novel 2-pyrazoline derivatives were designed and evaluated for multiple functions related to Alzheimer's disease. nih.gov Compounds 3f , 3g , and 3h significantly reduced Aβ(1-42) aggregation levels by 72.6%, 83.4%, and 63.4%, respectively. nih.gov Furthermore, compound 3f demonstrated outstanding neuroprotective effects against both Aβ(1-42)-induced and H2O2-induced cell toxicity. nih.gov

Table 3: Neuroprotective Effects of Selected Pyrazoline Derivatives

| Compound | Biological Target/Effect | Key Findings |

| N-acetylpyrazoline derivatives | Aβ aggregation inhibition | Several molecules showed more potent inhibition than curcumin. nih.gov |

| Compound 3f | Aβ(1-42) aggregation inhibition | 72.6% reduction. nih.gov |

| Compound 3g | Aβ(1-42) aggregation inhibition | 83.4% reduction. nih.gov |

| Compound 3h | Aβ(1-42) aggregation inhibition | 63.4% reduction. nih.gov |

| Compound 3f | Neuroprotection | Showed outstanding effects against Aβ(1-42)-induced and H2O2-induced cell toxicity. nih.gov |

Anti-inflammatory Activity Assessments

Pyrazoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats.

In one study, a series of pyrazoline derivatives were synthesized, and compounds 2d and 2e exhibited the highest anti-inflammatory activity, which was even greater than that of the reference compound, indomethacin. nih.gov Another study on pyrazoline derivatives pendent to an indole moiety also showed promising anti-inflammatory activity. The compound 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was identified as the most potent derivative in this series, with a higher percentage of edema inhibition and lower ulcerogenic liability than phenylbutazone.

Furthermore, a series of 5-(substituted) aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines exhibited significant anti-inflammatory activity in an acute inflammation model. The mechanism of anti-inflammatory action for some pyrazoline derivatives is thought to involve the inhibition of pro-inflammatory enzymes like lipoxygenase. nih.gov

Table 4: Anti-inflammatory Activity of Selected Pyrazoline Derivatives

| Compound Series/Derivative | Animal Model | Key Findings |

| Pyrazolines 2d and 2e | Carrageenan-induced paw edema in rats | Higher anti-inflammatory activity than indomethacin. nih.gov |

| 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | Carrageenan-induced edema in rats | More potent than phenylbutazone with lower ulcerogenic liability. |

| 5-(substituted) aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines | Acute inflammation model | Exhibited significant anti-inflammatory activity. |

Antidiabetic Activity Investigations

The potential of pyrazoline derivatives as antidiabetic agents has been an area of growing interest. innspub.net These compounds have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

A review of heterocyclic pyrazoline derivatives highlights their promising antidiabetic activity, which is attributed to mechanisms including the inhibition of metabolic enzymes, enhancement of insulin sensitivity, and a reduction in oxidative stress. innspub.netinnspub.net In vitro and in vivo studies have supported these findings. For instance, novel pyrazoline fused indole derivatives were screened for their antidiabetic activity using both in vitro α-glucosidase inhibition assays and in vivo methods. sent2promo.comresearcher.life Compounds 4a , 4e , and 4m showed moderate in vitro anti-diabetic activity compared to the reference standard, acarbose. sent2promo.com In in vivo studies, compounds 4a and 4m exhibited moderate antidiabetic activity comparable to the standard drug, glibenclamide. sent2promo.com

Another study on 1,3,5-triaryl-2-pyrazoline derivatives assessed their inhibitory activity against α-glucosidase. All the tested compounds showed moderate to good inhibition, with IC50 values that were evaluated against the reference compound acarbose.

Table 5: Antidiabetic Activity of Selected Pyrazoline Derivatives

| Compound Series/Derivative | Method | Key Findings | Reference Standard |

| Pyrazoline fused indole derivatives (4a, 4e, 4m) | In vitro α-glucosidase inhibition | Showed moderate anti-diabetic activity. sent2promo.com | Acarbose sent2promo.com |

| Pyrazoline fused indole derivatives (4a, 4m) | In vivo method | Exhibited moderate antidiabetic activity. sent2promo.com | Glibenclamide sent2promo.com |

| 1,3,5-triaryl-2-pyrazoline derivatives | In vitro α-glucosidase inhibition | Showed moderate to good inhibition activity. | Acarbose |

Anticonvulsant Activity Assessments

The anticonvulsant potential of pyrazoline derivatives, including compounds structurally related to this compound, has been a subject of significant research interest. These investigations aim to identify novel therapeutic agents for epilepsy, a neurological disorder characterized by recurrent seizures. Preclinical evaluations of these compounds typically involve in vivo animal models to assess their efficacy in preventing or suppressing seizures induced by chemical convulsants or electrical stimulation.

The primary screening models used to evaluate the anticonvulsant activity of these derivatives are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Compounds that show activity in the MES test are thought to act by preventing the spread of seizures, whereas those active in the scPTZ test are believed to elevate the seizure threshold.

In a study focused on a series of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives, the anticonvulsant activity was evaluated using both the MES and scPTZ models. One of the most promising compounds from this series was 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one, which demonstrated significant protection in both models. ijper.org Specifically, it showed a 73.63% protection rate in the MES test and a 75.59% protection rate in the scPTZ test at a dose of 150 mg/kg. ijper.org

Further research on other pyrazoline derivatives has also highlighted their potential as anticonvulsant agents. For instance, studies on 3-(2-thienyl)pyrazoline derivatives revealed that some compounds in this series exhibited protective effects against MES-induced seizures. nih.gov Similarly, novel series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives have been synthesized and shown to possess potent anticonvulsant activity. ijper.org

The evaluation of these compounds also includes neurotoxicity assessments, commonly performed using the rotarod test. This test helps to determine the potential of a compound to cause motor impairment at doses that show anticonvulsant activity, thus providing an initial therapeutic index. Several synthesized pyrazoline derivatives have been reported to exhibit strong anticonvulsant activity with no signs of neurotoxicity in these preclinical tests. ijper.org

The structure-activity relationship (SAR) studies of these pyrazoline derivatives often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their anticonvulsant efficacy. For example, the presence of electron-withdrawing groups on the phenyl ring has been found to influence the anticonvulsant activity of some pyrazoline series.

The following tables summarize the anticonvulsant activity data for representative pyrazoline derivatives from various studies.

Table 1: Anticonvulsant Activity of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Derivatives ijper.org

| Compound | Substituent (R) | MES (% Protection) | scPTZ (% Protection) |

| 8(v) | 4-Fluoro | 73.63 | 75.59 |

Table 2: Anticonvulsant Activity of Selected Pyrazoline Derivatives in Preclinical Models

| Compound Class | Test Model | Most Active Compound Example | Key Findings |

| 3-(2-thienyl)pyrazoline derivatives | MES | Compound 8 | Protective against MES-induced seizures. nih.gov |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone | Not Specified | Compounds 4a, 4e, and 4f | Showed potent anticonvulsant activity. ijper.org |

| Substituted Pyrazoles | MES and scPTZ | Compound 7h | Showed significant anticonvulsive activity. nih.gov |